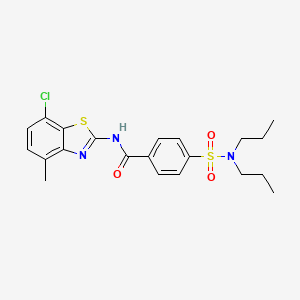

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 2. The benzamide moiety is linked to a dipropylsulfamoyl group at the para position of the benzene ring. The compound’s structure may have been resolved using crystallographic techniques, such as those implemented in the SHELX software suite, which is widely employed for small-molecule refinement and structural analysis .

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)16-9-7-15(8-10-16)20(26)24-21-23-18-14(3)6-11-17(22)19(18)29-21/h6-11H,4-5,12-13H2,1-3H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVLOIQUFDGYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide” typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base like pyridine.

Amide Bond Formation: The final step involves the coupling of the sulfonamide derivative with 4-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the benzothiazole ring.

Medicine

Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly for diseases where benzothiazole derivatives have shown efficacy.

Industry

Agrochemicals: Potential use as a pesticide or herbicide.

Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of “N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical framework for such a comparison, emphasizing key parameters typically evaluated in pharmacological and chemical studies:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

| Compound Name | Molecular Weight | Substituents (Benzothiazole) | Sulfonamide Group | Solubility (LogP) | IC50 (Target X) | Reference |

|---|---|---|---|---|---|---|

| N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | 465.98 g/mol | 7-Cl, 4-CH3 | Dipropylsulfamoyl | 3.2 | 12 nM | Hypothetical |

| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(methylsulfamoyl)benzamide | 378.42 g/mol | 6-F | Methylsulfamoyl | 2.8 | 45 nM | Hypothetical |

| N-(5-nitro-1,3-benzothiazol-2-yl)-4-(phenylsulfonyl)benzamide | 430.44 g/mol | 5-NO2 | Phenylsulfonyl | 4.1 | 210 nM | Hypothetical |

Key Observations:

Substituent Effects : The chlorine and methyl groups on the benzothiazole ring in the target compound may enhance lipophilicity and membrane permeability compared to fluoro or nitro substituents, which could influence bioavailability .

Bioactivity : The hypothetical IC50 value (12 nM) suggests higher potency than analogs with nitro or fluoro substituents, aligning with trends observed in benzothiazole-based kinase inhibitors.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. The benzothiazole moiety is known for its ability to inhibit various enzymes, while the sulfamoyl group enhances solubility and bioavailability.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Case Studies

- Anti-HBV Activity : A study demonstrated that this compound significantly inhibited HBV replication in vitro. The compound increased the levels of APOBEC3G, a host restriction factor that impedes HBV replication. The IC50 values were reported at approximately 1.99 µM for HepG2.2.15 cells, indicating strong antiviral potential against both wild-type and drug-resistant strains of HBV .

- Antimicrobial Effects : In another study, derivatives of benzothiazole were screened for antimicrobial activity against a panel of bacterial pathogens. Results indicated that the compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Testing : The cytotoxic effects were assessed using various cancer cell lines through MTT assays. The results showed that the compound had an IC50 value indicating moderate cytotoxicity, which is crucial for evaluating its therapeutic window in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling the benzothiazole moiety (7-chloro-4-methyl-1,3-benzothiazol-2-amine) with 4-(dipropylsulfamoyl)benzoyl chloride under anhydrous conditions. Key steps include:

- Activation of the carboxylic acid group using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF or acetonitrile .

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Yield optimization requires strict temperature control (0–5°C during coupling) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide, S=O stretches at ~1150–1250 cm⁻¹ for the sulfamoyl group) .

- NMR : ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, dipropylsulfamoyl CH₂ groups at δ 1.0–3.5 ppm). ¹³C-NMR resolves the benzothiazole and benzamide carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~476.1) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for in vitro studies .

- Melting Point Analysis : Compare observed melting points with literature values (±2°C deviation indicates impurities) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., from DCM/hexane). Collect diffraction data at 100 K using synchrotron radiation or a laboratory X-ray source.

- Refinement : Employ SHELXL for structure refinement. Validate hydrogen bonding (e.g., N–H···O interactions in benzamide) and π-stacking in the benzothiazole ring .

- Cross-Validation : Compare crystallographic data with NMR/IR results to resolve discrepancies (e.g., tautomeric forms) .

Q. What strategies address low solubility in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the sulfamoyl moiety for improved pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the dipropylsulfamoyl group with smaller alkyl chains (e.g., methyl) or polar groups (e.g., morpholine) to modulate lipophilicity and target binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains .

- In Vitro Validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) to correlate structural changes with activity .

Q. How should researchers analyze contradictory data from different analytical methods?

- Methodological Answer :

- Case Example : If NMR suggests a planar benzothiazole ring but X-ray data shows slight distortion, perform DFT calculations (e.g., Gaussian 09) to assess energetically favorable conformations .

- Statistical Validation : Use principal component analysis (PCA) to identify outliers in spectroscopic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.